molecular formula C28H30N4O2S B11976246 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11976246
M. Wt: 486.6 g/mol
InChI Key: DCFVRLNQJWAFRU-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative functionalized with a sulfanyl-acetamide moiety. Its structure features:

  • A 4-tert-butylphenyl group at position 5 of the triazole ring, contributing steric bulk and lipophilicity.
  • A 4-methoxyphenyl group at position 4, providing electron-donating effects.
  • A 4-methylphenyl acetamide substituent, influencing solubility and binding interactions.

Properties

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C28H30N4O2S/c1-19-6-12-22(13-7-19)29-25(33)18-35-27-31-30-26(20-8-10-21(11-9-20)28(2,3)4)32(27)23-14-16-24(34-5)17-15-23/h6-17H,18H2,1-5H3,(H,29,33)

InChI Key

DCFVRLNQJWAFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Attachment of Aromatic Substituents: The aromatic substituents, such as the tert-butylphenyl and methoxyphenyl groups, are introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halides, sulfonates, or nitrates can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound differs from analogs primarily in the substituents on the triazole and acetamide groups. Key comparisons include:

Compound Name / ID Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-methylphenyl (acetamide) C₂₈H₂₉N₅O₂S 507.63 High lipophilicity due to tert-butyl and methoxy groups.
4-chloro-2-methylphenyl (acetamide) C₂₈H₂₈ClN₅O₂S 542.08 Increased polarity from Cl; lower logP vs. target.
2,6-dichlorophenyl (acetamide) C₂₈H₂₇Cl₂N₅O₂S 576.57 Higher electronegativity; potential enhanced receptor binding.
3,4-dimethylphenyl (acetamide) C₂₉H₃₁N₅O₂S 521.66 Steric hindrance from methyl groups; altered solubility.
2,6-dichlorophenyl (acetamide) C₂₈H₂₇Cl₂N₅O₂S 576.57 Similar to ; dichloro substitution enhances bioactivity.

Key Observations :

  • Methyl and methoxy groups (, target compound) enhance lipophilicity, favoring blood-brain barrier penetration .

Physicochemical Properties

Melting points, yields, and spectroscopic data highlight synthetic and stability differences:

Compound (Source) Melting Point (°C) Synthetic Yield (%) IR C=O Stretch (cm⁻¹) Notable NMR Shifts
Target Compound Not reported Not reported ~1669 (estimated) Aromatic protons: δ 7.2–7.8 (estimated)
(Compound 15) 207.6–208.5 45 1669 N-H (δ 10.2), C-S (δ 3.8)
(Compound 11) 216.4–217.7 47 1669 C=O (δ 168.5 ppm in ¹³C NMR)
(Compound 9) 280.9–281.8 50 1694 Acetyl group: δ 2.5 (CH₃)

Key Observations :

  • Higher melting points in compounds with nitro or acetyl groups () suggest stronger intermolecular interactions (e.g., hydrogen bonding) .
  • Consistent C=O stretches (~1669–1694 cm⁻¹) across analogs confirm structural similarity in the acetamide moiety.

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the triazole family, noted for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H31N3O2SC_{25}H_{31}N_3O_2S, with a molecular weight of approximately 437.6 g/mol. Its structure features a triazole ring, sulfanyl group, and acetamide moiety, which are crucial for its biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. The presence of the triazole ring is often linked to antifungal properties.
  • Anticancer Potential : Initial in vitro studies suggest that the compound may inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in critical biochemical pathways. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with tumor growth or inflammation.
  • Receptor Modulation : It could modulate receptor activity related to pain or immune responses.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This step often involves cyclization reactions from appropriate precursors.
  • Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves attaching the acetamide moiety to complete the synthesis.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various assays:

Study FocusMethodologyFindings
Antimicrobial ActivityDisk diffusion methodShowed significant inhibition zones against E. coli and S. aureus
CytotoxicityMTT assay on cancer cell linesIC50 values indicated potential anticancer activity
Anti-inflammatory EffectsIn vitro cytokine assaysReduced TNF-alpha production in stimulated macrophages

Comparison with Related Compounds

Several structurally similar compounds have been evaluated for their biological activities:

Compound NameMolecular FormulaKey Features
2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamideC22H26ClN5OSDifferent substituent on acetamide nitrogen
2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(p-toluenesulfonamide)C20H19ClN4OSVariation in substituents enhances solubility

These comparisons highlight the unique aspects of this compound while showcasing its potential versatility in medicinal chemistry.

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